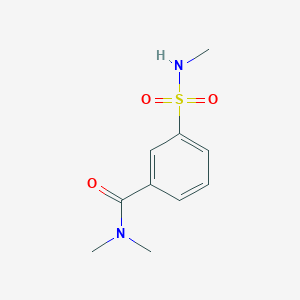

N,N-dimethyl-3-(methylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-3-(methylsulfamoyl)benzamide” is a chemical compound. Its structure suggests that it is a benzamide derivative, which means it contains a benzene ring attached to an amide group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzamide compounds are generally synthesized from benzoic acid or its derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring attached to an amide group, similar to other benzamides .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Applications De Recherche Scientifique

Green Chemistry and Catalysis

In the pursuit of environmentally friendly chemical processes, research on ionic liquids as solvents and catalysts has been prominent. Verdía et al. (2017) explored the use of an ionic liquid for the Knoevenagel condensation, an essential reaction in organic synthesis, demonstrating the potential of such solvents in enhancing reaction efficiency while minimizing environmental impact (Verdía, Santamarta, & Tojo, 2017).

Material Science and Filtration Technology

The development of advanced materials for filtration technologies, such as reverse osmosis (RO) membranes, is critical for enhancing water purification processes. Kwak et al. (2001) detailed the use of dimethyl sulfoxide (DMSO) as an additive in the formation of thin-film-composite membranes, which significantly improved the RO performance (Kwak, Jung, & Kim, 2001).

Photovoltaic Performance Enhancement

In the field of renewable energy, specifically solar cells, Chu et al. (2011) researched the impact of solvent mixtures, including dimethyl sulfoxide, on the morphology of polycarbazole-based solar cells. Their findings revealed that adjusting solvent composition could lead to significant improvements in device efficiency, highlighting the importance of molecular interactions in the development of photovoltaic materials (Chu et al., 2011).

Pesticide Development

In agricultural science, Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique structure that showed exceptional activity against lepidopterous pests. This research underscores the potential of designing compounds with specific functional groups for targeted pest control applications (Tohnishi et al., 2005).

Nanotechnology and Drug Delivery

The exploration of nanostructured materials for drug delivery systems is a rapidly evolving area of research. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, two fungicides used in agriculture. Their work illustrates the potential of nanotechnology in creating more efficient and less toxic agricultural treatments (Campos et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-5-8(7-9)10(13)12(2)3/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRIWZHQVGZKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)

![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)

![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)